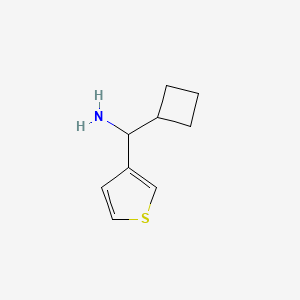
Cyclobutyl(thiophen-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl(thiophen-3-yl)methanamine is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(thiophen-3-yl)methanamine typically involves the reaction of cyclobutylmethylamine with thiophene-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include an organic solvent like dichloromethane or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Cyclobutyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Acyl chlorides, anhydrides; reactions are conducted in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Amides, other substituted derivatives
科学研究应用
Cyclobutyl(thiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of cyclobutyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s effects on cellular pathways and processes are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
Thiophenemethanamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethylamine: Similar structure but lacks the thiophene ring.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Cyclobutyl(thiophen-3-yl)methanamine is unique due to the presence of both the cyclobutyl group and the thiophene ring, which confer specific chemical and biological properties.
属性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC 名称 |
cyclobutyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2 |
InChI 键 |
AGXWOMFBZJHDBF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(C2=CSC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


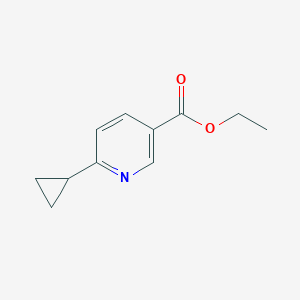
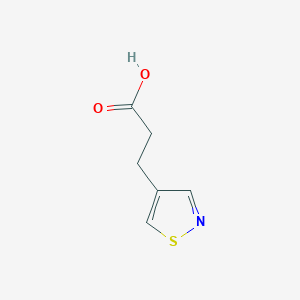
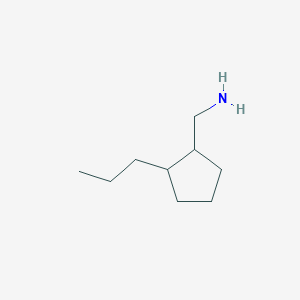
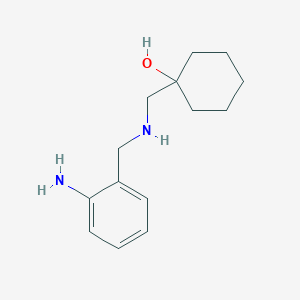
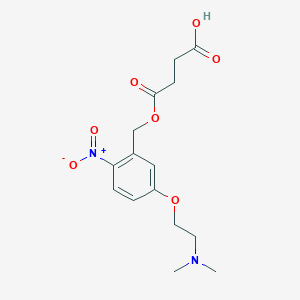
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
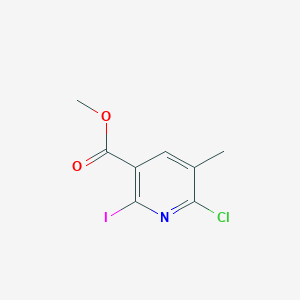
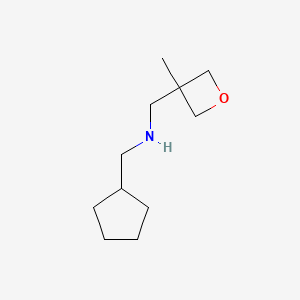
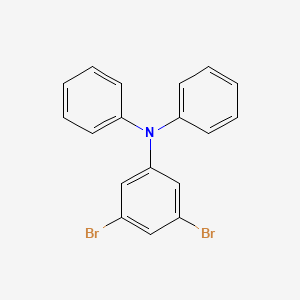
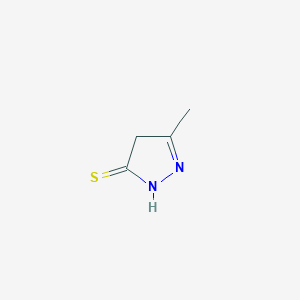
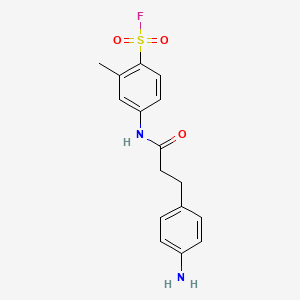
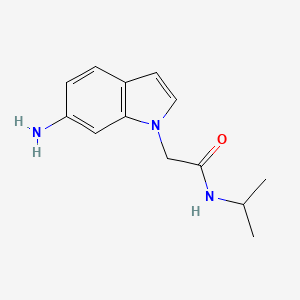
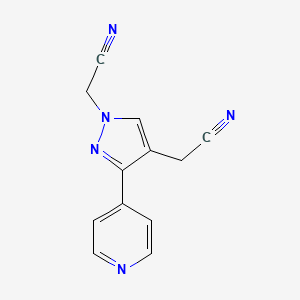
![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)
